5-(3-fluorophenoxy)-2H-tetrazole
Description
5-(3-Fluorophenoxy)-2H-tetrazole is a heterocyclic compound comprising a tetrazole ring substituted with a 3-fluorophenoxy group. Tetrazoles are nitrogen-rich heterocycles known for their stability, diverse reactivity, and applications in medicinal chemistry, materials science, and energetic compounds. The 3-fluorophenoxy substituent introduces electron-withdrawing properties, influencing both physical characteristics (e.g., melting point, solubility) and biological activity .
Properties
CAS No. |
114478-47-6 |
|---|---|
Molecular Formula |
C7H5FN4O |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-(3-fluorophenoxy)-2H-tetrazole |
InChI |
InChI=1S/C7H5FN4O/c8-5-2-1-3-6(4-5)13-7-9-11-12-10-7/h1-4H,(H,9,10,11,12) |
InChI Key |
CPLPMHKOXQDJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(3-fluorophenoxy)-2H-tetrazole typically involves the reaction of 3-fluorophenol with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to achieve consistent quality and high throughput.
Chemical Reactions Analysis
5-(3-fluorophenoxy)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-fluorophenoxy)-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-fluorophenoxy)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(1-(3-Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole (LQFM-021)
- Structure : Features a 3-fluorophenyl group linked via a pyrazole ring to the tetrazole.
- Activity: Demonstrates potent antinociceptive activity via the NO/cGMP pathway, with latency times in hot-plate tests exceeding morphine in some cases .
5-(3,5-Dinitrophenyl)-2H-Tetrazole Derivatives
- Structure : Contains electron-withdrawing nitro groups at the 3- and 5-positions of the phenyl ring.
- Activity : Exhibits antimycobacterial activity against Mycobacterium tuberculosis, with 2-substituted derivatives showing lower cytotoxicity than 1-substituted analogs .
Substituent Effects on Physical and Energetic Properties
5-(Fluorodinitromethyl)-2H-Tetrazole (HFDNTz)
- Structure: Incorporates a fluorodinitromethyl (-CF(NO₂)₂) group, an explosophore.
- Properties : High oxygen balance (29.4% for combustion to CO) and thermal stability, making it suitable for energetic materials .
- Comparison: Unlike 5-(3-fluorophenoxy)-2H-tetrazole, HFDNTz is designed for explosive applications due to its over-oxidized substituent.
5-(4-Methylphenyl)-2H-Tetrazole
- Structure : Features a methyl group at the para position of the phenyl ring.
- Properties: Lower molecular weight (160.18 g/mol) and melting point (40–60°C) compared to this compound .
- Comparison : The electron-donating methyl group reduces electrophilicity, contrasting with the electron-withdrawing fluorine in the target compound.
Pharmacological Potential
Racecadotril-Tetrazole-Amino Acid Derivatives (15a-l)
- Structure: Hybrid molecules combining tetrazole with amino acids and racecadotril moieties.
- Activity: Superior antinociceptive activity over simple tetrazole derivatives, attributed to enhanced bioavailability and target engagement .
- Comparison: The amino acid component introduces chirality and hydrogen-bonding capacity, absent in this compound.
5-(4-Ethyl-phenyl)-2-(1H-Tetrazol-5-ylmethyl)-2H-Tetrazole
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